Cis-11-Eicosenoic acid, also known as gondoic acid, is a monounsaturated omega-9 fatty acid with the molecular formula and a molecular weight of approximately 310.5145 g/mol. It features a cis double bond at the 11th carbon position of its 20-carbon chain, distinguishing it from other fatty acids in the eicosenoic family. This compound is naturally occurring and can be found in various plant oils, particularly in jojoba oil, as well as in human tissues .
cis-11-Eicosenoic acid (also known as gondoic acid) is a naturally occurring fatty acid found in various plant oils and nuts, particularly jojoba oil. It has been the subject of several scientific studies investigating its potential biological activities.
Studies suggest that cis-11-eicosenoic acid may possess antimicrobial properties against certain bacteria and fungi. However, more research is needed to understand the mechanisms and potential applications of this activity. Source:
Some research suggests that cis-11-eicosenoic acid might have anti-inflammatory effects. However, the evidence is limited, and further investigation is necessary. Source:
Beyond its potential biological activities, cis-11-eicosenoic acid is also being explored for various industrial applications due to its unique properties.
The long-chain structure of cis-11-eicosenoic acid makes it a potential candidate for use as a lubricant. Research is ongoing to assess its effectiveness and suitability for different applications. Source
Cis-11-eicosenoic acid is a potential feedstock for the production of biofuels. Studies are being conducted to evaluate its conversion efficiency and economic feasibility for this purpose. Source
These reactions are significant in both industrial applications and biological systems where lipid metabolism occurs.
Cis-11-Eicosenoic acid exhibits several biological activities:
Cis-11-Eicosenoic acid can be synthesized through several methods:
These methods allow for both large-scale production and analytical applications.
Cis-11-Eicosenoic acid has various applications across different fields:
Studies on cis-11-eicosenoic acid interactions have focused on its role within lipid membranes and its metabolic pathways. It has been shown to interact with enzymes involved in lipid metabolism, influencing the synthesis of phospholipids and other lipids critical for cellular function . Additionally, research highlights its potential effects on cancer-related pathways, although specific mechanisms remain under investigation .
Cis-11-Eicosenoic acid belongs to a group of long-chain fatty acids known as eicosenoic acids. Here are some similar compounds:
Compound Name | Structure Type | Unique Features |
---|---|---|
Eicosanoic Acid | Saturated | Contains no double bonds; fully saturated 20-carbon chain. |
Docosenoic Acid | Monounsaturated | Has a longer carbon chain (22 carbons) with one double bond. |
Palmitoleic Acid | Monounsaturated | Shorter chain (16 carbons) with one double bond; found in animal fats. |
Oleic Acid | Monounsaturated | Commonly found in olive oil; contains a double bond at the 9th position. |
Cis-11-Eicosenoic acid is unique among these compounds due to its specific cis configuration at the 11th carbon position and its distinct biological roles, particularly its lack of inhibition on leukotriene B4 synthesis compared to other fatty acids .
Jojoba (Simmondsia chinensis) oil is the most concentrated plant-derived source of cis-11-eicosenoic acid, constituting approximately 10–15% of its total fatty acid profile [1] [3]. Unlike triglycerides typical of most plant oils, jojoba oil comprises wax esters, with cis-11-eicosenoic acid esterified to long-chain alcohols. This unique composition enhances oxidative stability, making jojoba oil a valuable feedstock for cosmetics and lubricants. The acid’s abundance in jojoba is attributed to the plant’s adaptation to arid environments, where high lipid content aids in water retention [1].
Beyond jojoba, cis-11-eicosenoic acid is distributed unevenly across plant taxa. In the Sapindaceae family, Koelreuteria paniculata seeds contain up to 60% cis-11-eicosenoic acid by total fatty acids, the highest reported in plants [2]. Other members of this family, such as Cardiospermum species, exhibit moderate levels (8–30%) [2]. In Brassicaceae, transgenic rapeseed (Brassica napus) engineered with bacterial acyltransferases incorporates cis-11-eicosenoic acid at the sn-2 position of triacylglycerols, reaching 9% in specific cultivars [6]. Tropaeolum majus (nasturtium) seeds also produce minor amounts through elongation of (n-9) octadecenoic acid [6].
Table 1: cis-11-Eicosenoic Acid Content in Selected Plant Sources
Plant Species | Family | cis-11-Eicosenoic Acid (% Total Fatty Acids) |
---|---|---|
Simmondsia chinensis | Simmondsiaceae | 10–15 |
Koelreuteria paniculata | Sapindaceae | 50–60 |
Cardiospermum halicacabum | Sapindaceae | 25–30 |
Transgenic Brassica napus | Brassicaceae | 5–9 |
Species within the fungal genus Mortierella demonstrate facultative production of cis-11-eicosenoic acid alongside polyunsaturated fatty acids (PUFAs). While Mortierella alpina primarily synthesizes arachidonic acid (C20:4), strains such as M. schmuckeri accumulate up to 27.5% monounsaturated fatty acids, including cis-11-eicosenoic acid, under nitrogen-limited conditions [4] [5]. Lipid profiling of M. schmuckeri CGMCC 20261 revealed 70% total lipid content by dry weight, with cis-11-eicosenoic acid contributing significantly to its monounsaturated fraction [4]. Fungal biosynthesis involves delta-9 desaturation of stearic acid (C18:0) to oleic acid (C18:1), followed by elongation to eicosenoic acid via fatty acid elongase 3 (ELOVL3) [4].
Bacterial systems offer engineered pathways for cis-11-eicosenoic acid production. Heterologous expression of Escherichia coli’s plsC gene in rapeseed introduced sn-1-acylglycerol-3-phosphate acyltransferase activity, redirecting very-long-chain fatty acids like cis-11-eicosenoic acid to the sn-2 position of triacylglycerols [6]. Although native bacterial synthesis is rare, this approach highlights the potential for metabolic engineering in prokaryotic hosts.
Plant and microbial sources differ markedly in cis-11-eicosenoic acid yield and extraction complexity. Jojoba oil provides the highest purity but requires cultivation in arid regions, limiting scalability [1]. Sapindaceae seeds offer higher concentrations (e.g., 60% in K. paniculata) but are less commercially viable due to limited agricultural infrastructure [2]. Microbial production via Mortierella species presents a scalable alternative, with fermentation technologies enabling lipid yields up to 70% of dry cell weight [4]. However, fungal systems necessitate precise control over culture conditions to suppress PUFA synthesis in favor of monounsaturated acids.
Table 2: Advantages and Limitations of cis-11-Eicosenoic Acid Sources
Source Type | Example Species | Yield (%) | Scalability | Extraction Complexity |
---|---|---|---|---|
Plant (Jojoba) | Simmondsia chinensis | 10–15 | Moderate | Low |
Plant (Sapindaceae) | Koelreuteria paniculata | 50–60 | Low | High |
Fungal | Mortierella schmuckeri | 5–10 | High | Moderate |
Engineered Bacterial | Transgenic E. coli | <1 | Experimental | High |